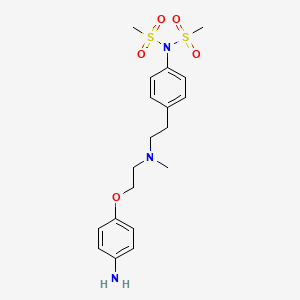![molecular formula C29H28O2 B15288336 1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] CAS No. 88216-41-5](/img/structure/B15288336.png)
1,1'-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is an organic compound with the molecular formula C29H28O2 It is a derivative of bisphenol A, where the phenolic hydroxyl groups are replaced by benzyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] typically involves the reaction of bisphenol A with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl groups with benzyloxy groups .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to proteins and other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: The parent compound with hydroxyl groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(allyloxy)benzene]: Similar structure with allyloxy groups instead of benzyloxy groups.
1,1’-(Propane-2,2-diyl)bis[4-(methoxy)benzene]: Similar structure with methoxy groups instead of benzyloxy groups.
Uniqueness
1,1’-(Propane-2,2-diyl)bis[4-(benzyloxy)benzene] is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
88216-41-5 |
|---|---|
Formule moléculaire |
C29H28O2 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-[2-(4-phenylmethoxyphenyl)propan-2-yl]benzene |
InChI |
InChI=1S/C29H28O2/c1-29(2,25-13-17-27(18-14-25)30-21-23-9-5-3-6-10-23)26-15-19-28(20-16-26)31-22-24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
Clé InChI |
WIKYCZMUCBSLCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


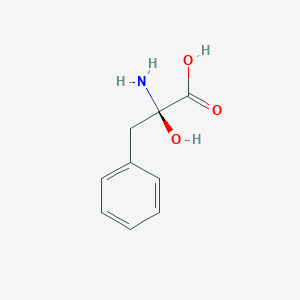
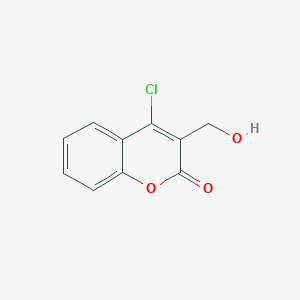
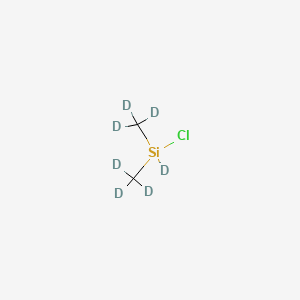
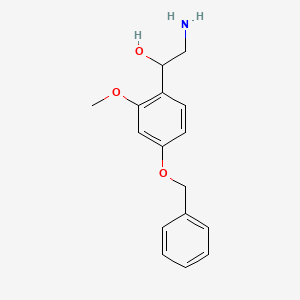
![trisodium;2-[2-[6-[[4-(2-ethylanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]-1-oxo-3-sulfonatonaphthalen-2-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B15288288.png)
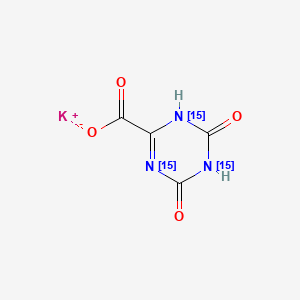
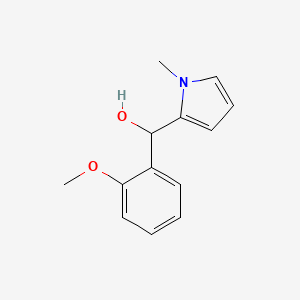
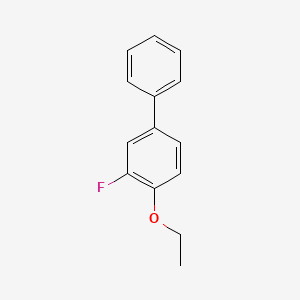
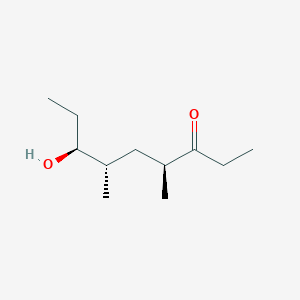
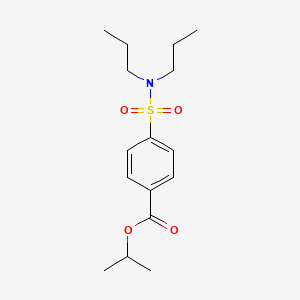
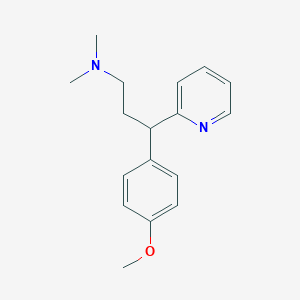
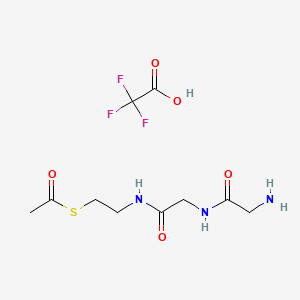
![2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride](/img/structure/B15288329.png)
